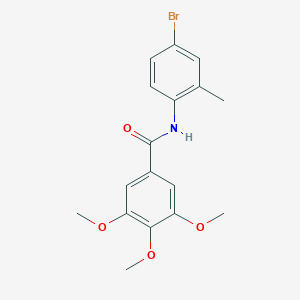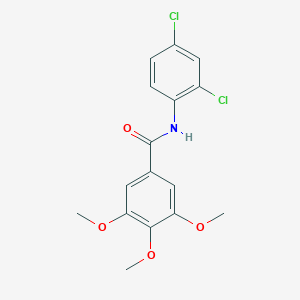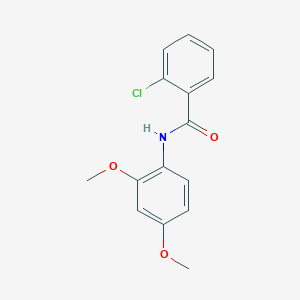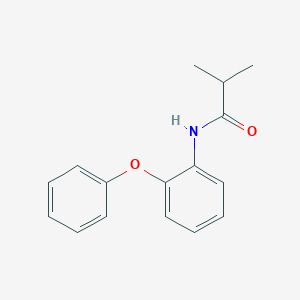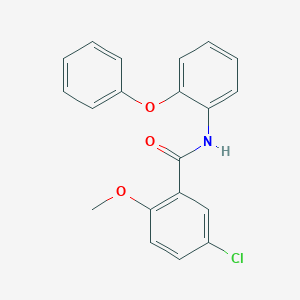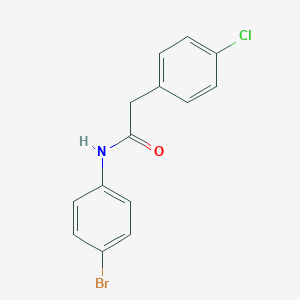
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide, also known as BCPAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder with a molecular weight of 329.15 g/mol. BCPAA is a derivative of acetanilide and belongs to the class of amides. This compound has a wide range of applications in the field of medicine and biology due to its unique properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which play a key role in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has also been found to inhibit the activity of nuclear factor kappa B, a transcription factor that plays a key role in the regulation of inflammation. Additionally, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide in lab experiments is its wide range of applications. N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. Additionally, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide is relatively easy to synthesize and can be obtained in large quantities.
One of the main limitations of using N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide in lab experiments is its potential toxicity. N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has been shown to have cytotoxic effects on certain cell lines, and its long-term effects on human health are not fully understood. Additionally, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide is not readily soluble in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide. One potential direction is the development of new derivatives of N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide with improved therapeutic properties. Another potential direction is the study of N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide and its potential long-term effects on human health.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide is a multi-step process that involves several chemical reactions. The most common method for synthesizing N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide is through the reaction of 4-bromobenzoyl chloride and 4-chloroaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride and glacial acetic acid to yield N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide.
Scientific Research Applications
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has also been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. Additionally, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C14H11BrClNO |
|---|---|
Molecular Weight |
324.6 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C14H11BrClNO/c15-11-3-7-13(8-4-11)17-14(18)9-10-1-5-12(16)6-2-10/h1-8H,9H2,(H,17,18) |
InChI Key |
HIKMEGALMGLENL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



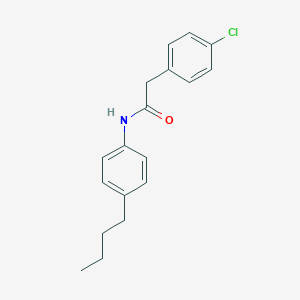
![[1,1'-Biphenyl]-4-yl 2-methylbenzoate](/img/structure/B291390.png)
![[1,1'-Biphenyl]-4-yl 4-methoxybenzoate](/img/structure/B291391.png)
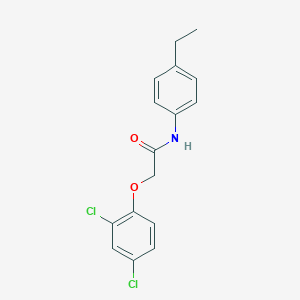


![N-[4-(dimethylamino)phenyl]hexanamide](/img/structure/B291399.png)
